molecular formula C13H24O3 B14601522 3-(5-Hydroxynonan-5-YL)oxolan-2-one CAS No. 61127-19-3

3-(5-Hydroxynonan-5-YL)oxolan-2-one

Cat. No.: B14601522
CAS No.: 61127-19-3
M. Wt: 228.33 g/mol
InChI Key: NOWLWPDFQOJKOV-UHFFFAOYSA-N
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Description

3-(5-Hydroxynonan-5-YL)oxolan-2-one is a γ-butyrolactone derivative characterized by a hydroxynonan chain (a nine-carbon alkyl group with a hydroxyl group at the 5th position) attached to the oxolan-2-one ring. This structural motif places it within a broader class of lactones, which are known for diverse biological and industrial applications.

Properties

CAS No.

61127-19-3

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3-(5-hydroxynonan-5-yl)oxolan-2-one

InChI

InChI=1S/C13H24O3/c1-3-5-8-13(15,9-6-4-2)11-7-10-16-12(11)14/h11,15H,3-10H2,1-2H3

InChI Key

NOWLWPDFQOJKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C1CCOC1=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-Hydroxynonan-5-yl)oxolan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxynonanoic acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the oxolane ring . The reaction conditions typically involve the use of a base such as pyridine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(5-Hydroxynonan-5-yl)oxolan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxolane ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Hydroxynonan-5-yl)oxolan-2-one has various scientific research applications:

Mechanism of Action

The mechanism by which 3-(5-Hydroxynonan-5-yl)oxolan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the nonyl side chain can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Oxolan-2-one derivatives vary widely in substituent groups, influencing their physical properties, reactivity, and applications. Key structural analogues include:

Pilocarpine (PIL) and Epificine (EPI)
  • Structure : PIL [(3S,4R)-3-ethyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxolan-2-one] and EPI [(3R,4R)-3-((S)-hydroxy(phenyl)methyl)-4-((1-methyl-1H-imidazol-5-yl)methyl)oxolan-2-one] are imidazole-containing alkaloids from Pilocarpus microphyllus.
  • Comparison: Unlike 3-(5-Hydroxynonan-5-YL)oxolan-2-one, these compounds feature aromatic imidazole rings and shorter alkyl chains. The imidazole group enhances polarity and enables hydrogen bonding, critical for their bioactivity as cholinergic agents .
(5S)-5-(Hydroxymethyl)oxolan-2-one
  • Structure : A γ-butyrolactone with a hydroxymethyl substituent.
  • Comparison: The hydroxymethyl group is smaller and more polar than the hydroxynonan chain, making this compound water-soluble and volatile. It is a key aroma compound in tea, preserved under microwave treatment due to its stability .
5-(1H-Indol-3-yl)oxolan-2-one
  • Structure : Features an indole group at the 5-position of the lactone ring.
  • It has a higher melting point (117–121°C) compared to aliphatic derivatives, reflecting stronger intermolecular forces .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
3-(5-Hydroxynonan-5-YL)oxolan-2-one* C₁₃H₂₄O₃ 228.33 C9 hydroxynonan chain Likely lipophilic, moderate polarity
(5S)-5-(Hydroxymethyl)oxolan-2-one C₅H₈O₃ 116.12 Hydroxymethyl Water-soluble, volatile aroma compound
5-[(E)-hex-3-enyl]oxolan-2-one C₁₀H₁₆O₂ 168.23 E-hexenyl group Unsaturated chain increases reactivity
5-(Hydroxymethyl)-5-methyloxolan-2-one C₆H₁₀O₃ 130.14 Hydroxymethyl + methyl Compact structure, higher solubility

*Inferred data based on structural analysis.

Key Observations:
  • Reactivity: Unsaturated chains (e.g., hexenyl in 5-[(E)-hex-3-enyl]oxolan-2-one ) may undergo oxidation or cycloaddition, whereas saturated chains (e.g., hydroxynonan) are more stable.

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